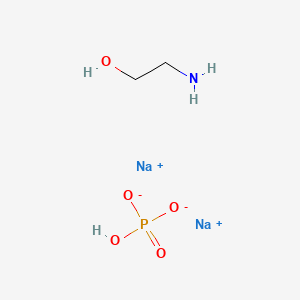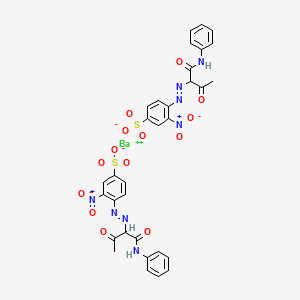
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
For industrial production, the synthesis of benzamide derivatives often involves a two-step process. The first step is the preparation of an intermediate compound, such as N-(4-carbamoylphenyl)-4-nitrobenzamide, followed by its reduction to form the desired benzamide . This method is optimized for high yield and cost-effectiveness, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reduction reactions often involve the use of reducing agents to remove oxygen or add hydrogen to the molecule.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pigments and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar benzamide compounds like cinitapride act as agonists at 5-HT1 and 5-HT4 receptors and antagonists at 5-HT2 receptors . This interaction modulates gastrointestinal motility and provides antiemetic effects. The exact molecular targets and pathways for this compound may vary depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinitapride: A benzamide with gastroprokinetic and antiemetic properties.
Amisulpride: A benzamide derivative used as an antipsychotic agent.
Benzamidine: Used to treat painful and inflammatory conditions of the oral cavity.
Uniqueness
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
63639-53-2 |
|---|---|
Formule moléculaire |
C19H24ClN3O |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
4-amino-N-(1-benzylpiperidin-1-ium-4-yl)benzamide;chloride |
InChI |
InChI=1S/C19H23N3O.ClH/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15;/h1-9,18H,10-14,20H2,(H,21,23);1H |
Clé InChI |
LEQDMVKIIGZDKF-UHFFFAOYSA-N |
SMILES canonique |
C1C[NH+](CCC1NC(=O)C2=CC=C(C=C2)N)CC3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)



![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)

![Sarhamnolosid [German]](/img/structure/B13769271.png)







